S07-2008

AKR1C3 Inhibition Isoform Selectivity Chemical Probe

AKR1C3 research is frequently confounded by off-target effects from non-selective inhibitors engaging AKR1C1, C2, and C4 isoforms. S07-2008 solves this with >625-fold selectivity for AKR1C3 over other isoforms (IC50: 0.16 μM), enabling unambiguous target deconvolution in cancer resistance and steroidogenesis studies. • >625-fold selectivity over AKR1C1/C2/C4 - no cross-isoform interference • IC50 0.16 μM - validated probe for chemoresistance & hormone-dependent cancer models • ≥98% purity, supplied as research-grade solid with full analytical documentation

Molecular Formula C21H23N3O5S
Molecular Weight 429.5 g/mol
Cat. No. B12411254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS07-2008
Molecular FormulaC21H23N3O5S
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)COC2=CC=CC=C2C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C21H23N3O5S/c1-14-19(15(2)29-24-14)13-28-20-6-4-3-5-18(20)21(25)23-12-11-16-7-9-17(10-8-16)30(22,26)27/h3-10H,11-13H2,1-2H3,(H,23,25)(H2,22,26,27)
InChIKeyIPNKZNDDUSKIPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S07-2008: Selective AKR1C3 Inhibitor


S07-2008 (CAS No: 1090816-80-0) is a synthetic small molecule characterized as a selective inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3). It is chemically defined as 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, with a molecular formula of C21H23N3O5S and a molecular weight of 429.49 g/mol . The compound is supplied as a research-grade tool, typically with a purity ≥98%, and is utilized in in vitro and in vivo studies to investigate the biological role of AKR1C3, an enzyme implicated in cancer progression and chemotherapeutic resistance .

Why S07-2008 Requires Isoform Selectivity


Generic substitution within the AKR1C inhibitor class is not scientifically sound due to the high homology but distinct and sometimes opposing physiological functions of the four human AKR1C isoforms (AKR1C1-4) [1]. A non-selective or pan-inhibitor, such as S07-2010, engages multiple isoforms, potentially confounding experimental outcomes by inhibiting AKR1C1 (involved in progesterone metabolism), AKR1C2 (involved in dihydrotestosterone (DHT) metabolism), and AKR1C4 (involved in bile acid and neurosteroid metabolism), thus introducing significant off-target effects that obscure AKR1C3-specific biology [1]. The quantitative evidence presented in Section 3 demonstrates that S07-2008 provides a unique, isoform-selective tool profile, making it indispensable for research where target engagement must be confidently assigned to AKR1C3.

S07-2008 Selectivity Evidence


Isoform Selectivity vs. Pan-Inhibitor S07-2010

S07-2008 demonstrates potent inhibition of AKR1C3 with an IC50 of 0.16 μM [1]. Its value as a research tool derives from its high isoform selectivity, exhibiting negligible activity against AKR1C1, AKR1C2, and AKR1C4 (all IC50 values >100 μM) [1]. This yields a minimum selectivity ratio of >625.0 for AKR1C3 over other isoforms [1]. In stark contrast, the related compound S07-2010 is a pan-AKR1C inhibitor with IC50 values of 0.47 μM (AKR1C1), 0.73 μM (AKR1C2), 0.19 μM (AKR1C3), and 0.36 μM (AKR1C4) [1], providing selectivities of only 2.47, 3.84, and 1.89, respectively.

AKR1C3 Inhibition Isoform Selectivity Chemical Probe Off-Target Activity

Selectivity Advantage Over S07-2009

In a direct comparison of structurally related hits from the same study, S07-2008 (IC50 AKR1C3: 0.16 μM) provides a substantially cleaner selectivity profile than S07-2009 (IC50 AKR1C3: 0.20 μM) [1]. While S07-2009's potency is comparable, its off-target activity against AKR1C1 (IC50: 11.18 μM) and AKR1C2 (IC50: 5.71 μM) results in lower selectivity ratios of 55.9 and 28.55, respectively [1]. S07-2008, conversely, maintains >625-fold selectivity across all three related isoforms, making it a more reliable tool for interrogating AKR1C3-specific biology without the background noise of off-target isoform engagement.

AKR1C3 Inhibition Selectivity Window SAR Off-Target Activity

Binding Mode vs. Alternative Chemotypes

Computational modeling provides a molecular rationale for S07-2008's high selectivity. Molecular dynamics simulations indicate that S07-2008 adopts a unique binding conformation within the AKR1C3 active site, specifically interacting with key residues in a manner distinct from other compounds in the series, such as S07-2005 and S07-2010 [1]. This predicted binding mode explains its inability to potently inhibit the highly homologous AKR1C1, AKR1C2, and AKR1C4 isoforms, a differentiation from alternative chemotypes like CRT0036521, which, while more potent (AKR1C3 IC50: 0.013 μM), achieves selectivity through distinct structural interactions and may not serve as a direct functional analog in all experimental contexts.

AKR1C3 Inhibition Molecular Modeling Target Engagement Binding Mode

S07-2008 Research Applications


AKR1C3 Target Validation in Chemoresistance

S07-2008 is optimally employed as a chemical probe to validate the specific role of AKR1C3 in models of acquired resistance to chemotherapeutic agents, such as anthracyclines or platinum-based drugs [1]. Its high isoform selectivity (as evidenced by >625-fold selectivity over AKR1C1, C2, and C4) ensures that any observed sensitization to chemotherapy can be confidently attributed to AKR1C3 inhibition, rather than off-target effects on other AKR1C isoforms [1].

Androgen & Prostaglandin Metabolism in Cancer

Given AKR1C3's established role in converting androstenedione to testosterone and prostaglandin D2 (PGD2) to 11β-prostaglandin F2α (11β-PGF2α), S07-2008 serves as a selective tool to dissect these specific metabolic pathways in hormone-dependent cancers like prostate and breast cancer [1]. Its use avoids the confounding influence on progesterone and DHT metabolism mediated by AKR1C1 and AKR1C2, allowing for cleaner interpretation of AKR1C3's contribution to intratumoral steroidogenesis.

Differentiation from Pan-Inhibitors in Phenotypic Assays

In phenotypic screening cascades where AKR1C3 is hypothesized to be the primary target, S07-2008 can be used in parallel with a pan-inhibitor like S07-2010 [1]. A differential response—where S07-2008 phenocopies the effect of S07-2010—provides strong, orthogonal evidence that the observed phenotype is indeed driven by AKR1C3. This experimental design leverages the quantitative selectivity data established in Section 3 to deconvolute target-specific biology.

SAR Studies for AKR1C3 Inhibitor Development

S07-2008 represents a valuable benchmark compound for medicinal chemistry campaigns. Its defined potency (IC50: 0.16 μM) and unique selectivity profile serve as a baseline for evaluating novel synthetic analogs [1]. Researchers can quantitatively compare new compounds against S07-2008 to assess improvements in potency, selectivity, or physicochemical properties, thereby accelerating the development of more advanced AKR1C3-targeting therapeutics.

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